Enhanced Lipophilicity Compared to Analogues
The computed partition coefficient (XLogP3-AA) for 4-(3-fluoro-5-methylphenoxy)piperidine is 2.5, which is significantly higher than that of its des-methyl analog, 4-(3-fluorophenoxy)piperidine (XLogP3-AA = 1.9), and its des-fluoro analog, 4-(3-methylphenoxy)piperidine (XLogP3-AA = 2.1). This 0.4 to 0.6 log unit increase reflects the additive contribution of the 5-methyl group to the compound's overall lipophilicity [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-(3-Fluorophenoxy)piperidine: 1.9; 4-(3-Methylphenoxy)piperidine: 2.1 |
| Quantified Difference | Increase of 0.6 and 0.4 log units, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity is a key determinant of membrane permeability and blood-brain barrier penetration, making this compound a more attractive starting point for CNS drug discovery programs compared to its less lipophilic analogs.
- [1] PubChem. (2025). Computed Properties for CID 155818590 (4-(3-Fluoro-5-methylphenoxy)piperidine), CID 4087810 (4-(3-Fluorophenoxy)piperidine), and CID 43817439 (4-(3-Methylphenoxy)piperidine). National Center for Biotechnology Information. View Source
